molecular formula C15H18ClNO2 B1270843 Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride CAS No. 811842-01-0

Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride

Cat. No.: B1270843
CAS No.: 811842-01-0
M. Wt: 279.76 g/mol
InChI Key: WRZTZOWJSDIYKC-UHFFFAOYSA-N
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Description

Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride is a chemical compound with the molecular structure consisting of a naphthalene ring substituted with an amino group and a butyrate ester. This compound is typically found as a white to pale yellow solid . It is used as an intermediate in various chemical syntheses and has applications in scientific research and industrial processes .

Preparation Methods

The synthesis of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride involves several steps:

Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The naphthalene ring can interact with hydrophobic pockets in proteins, affecting their function .

Properties

IUPAC Name

methyl 4-amino-4-naphthalen-1-ylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2.ClH/c1-18-15(17)10-9-14(16)13-8-4-6-11-5-2-3-7-12(11)13;/h2-8,14H,9-10,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZTZOWJSDIYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C1=CC=CC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373404
Record name Methyl 4-amino-4-(naphthalen-1-yl)butanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811842-01-0
Record name Methyl 4-amino-4-(naphthalen-1-yl)butanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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